Enantiomeric Excess and Chiral Purity Comparison vs. (2R)-Isomer and Racemate
The (2S) enantiomer is specified as the single stereoisomeric form for the synthesis of melanocortin receptor agonists. While direct head-to-head data for CAS 906815-95-0 is not publicly available in a single comparative study, the parent patent (US7560460) demonstrates that final compounds derived from the (2S)-2-ethylpiperazine scaffold exhibit distinct MC4R agonistic activity [1]. In contrast, the (2R)-enantiomer and the racemic mixture are expected to produce final compounds with altered receptor binding profiles. Specifically, data from closely related tetra-substituted piperazine series show that inversion of the 2-ethyl stereocenter leads to a >10-fold reduction in MC4R binding affinity [2]. This class-level inference mandates the procurement of the (2S)-isomer with verified enantiomeric excess to ensure downstream pharmacological consistency.
| Evidence Dimension | Enantiomeric purity and biological activity correlate |
|---|---|
| Target Compound Data | (2S)-enantiomer; expected to yield active MC4R agonist (no direct binding data for this intermediate) |
| Comparator Or Baseline | (2R)-enantiomer or racemic mixture; associated with reduced or abolished MC4R activity (>10-fold decrease in binding affinity for final compounds). |
| Quantified Difference | >10-fold difference in MC4R binding affinity between final compounds derived from (S)- vs (R)-2-ethylpiperazine. |
| Conditions | Radioligand binding assays using cloned human MC4R expressed in HEK-293 cells (data from analogous series in WO2005000339A2). |
Why This Matters
Procurement of the racemate or incorrect enantiomer will result in a different final API impurity profile, potentially failing pharmacological validation and regulatory filing for target-specific drug candidates.
- [1] Fotsch, C. H., et al. (2009). US7560460B2: Substituted piperazines and methods of use. United States Patent and Trademark Office. Examples 1-5. View Source
- [2] Palatin Technologies, Inc. (2005). Substituted melanocortin receptor-specific piperazine compounds. WO2005000339A2. World Intellectual Property Organization. See MC4 binding data tables. View Source
